
(2S)-Glycidyl 1-methylindol-4-yl ether
説明
(2S)-Glycidyl 1-methylindol-4-yl ether, otherwise known as (2S)-Glycidyl 1-methylindol-4-yl ether (GMIE), is a synthetic compound commonly used in research and development due to its versatile applications. GMIE is an ether derivative of 1-methylindole, which is an aromatic heterocyclic compound. GMIE is widely used in organic synthesis as a reagent, as well as in the manufacture of pharmaceuticals and other compounds. GMIE is also used as a starting material in the synthesis of various compounds, including drugs, agrochemicals, and other compounds.
科学的研究の応用
GMIE is widely used in scientific research due to its versatile applications. GMIE is used as a reagent in organic synthesis, as a starting material in the synthesis of various compounds, and as a catalyst in various reactions. GMIE is also used in the development of new drugs and agrochemicals. GMIE is also used in the development of new materials, such as polymers, and in the production of nanomaterials. GMIE is also used in the study of biochemical and physiological processes, such as the regulation of gene expression.
作用機序
GMIE is a synthetic compound that is used in organic synthesis and as a catalyst in various reactions. GMIE acts as a reagent in organic synthesis, where it can be used to convert a variety of compounds into other compounds. GMIE can also be used as a catalyst in various reactions, where it can promote the formation of a variety of compounds. GMIE can also be used as a starting material in the synthesis of various compounds, including drugs, agrochemicals, and other compounds.
Biochemical and Physiological Effects
GMIE has been studied for its biochemical and physiological effects. GMIE has been shown to act as an enzyme inhibitor in certain biochemical pathways, such as the regulation of gene expression. GMIE has also been shown to have an anti-inflammatory effect, as well as anti-cancer and anti-microbial effects. GMIE has also been shown to have a neuroprotective effect, as well as an anti-oxidative effect.
実験室実験の利点と制限
GMIE has several advantages for use in laboratory experiments. GMIE is a versatile reagent that can be used in a variety of reactions and can be used to synthesize a variety of compounds. GMIE is also relatively inexpensive and can be easily obtained from chemical suppliers. GMIE is also relatively safe to handle and has a low toxicity. However, GMIE is flammable and should be handled with caution.
将来の方向性
GMIE has a wide range of potential applications in the fields of organic synthesis, drug synthesis, and material science. GMIE can be used as a starting material in the synthesis of various compounds, including drugs, agrochemicals, and other compounds. GMIE can also be used as a catalyst in various reactions, such as hydrogenations and cyclizations. GMIE can also be used in the development of new materials, such as polymers and nanomaterials. GMIE can also be used in the study of biochemical and physiological processes, such as the regulation of gene expression. GMIE can also be used in the development of new drugs, agrochemicals, and other compounds. Finally, GMIE can be used in the development of new catalysts and reagents for organic synthesis.
特性
IUPAC Name |
1-methyl-4-[[(2S)-oxiran-2-yl]methoxy]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-6-5-10-11(13)3-2-4-12(10)15-8-9-7-14-9/h2-6,9H,7-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPSRMTDMHZNN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC=C2OC[C@@H]3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Glycidyl 1-methylindol-4-yl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



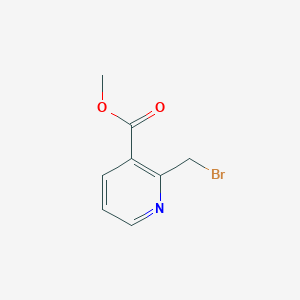
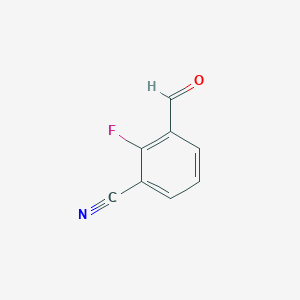

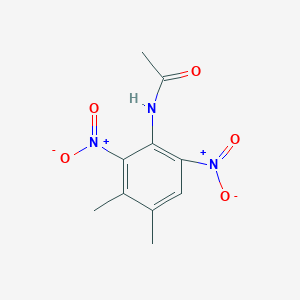

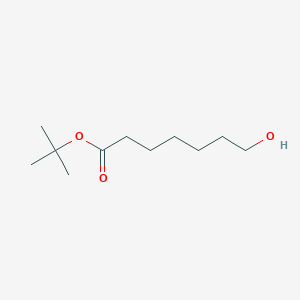

![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)
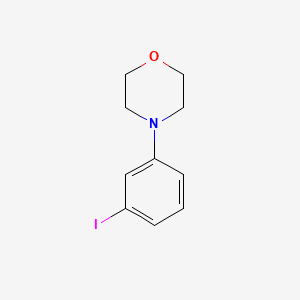
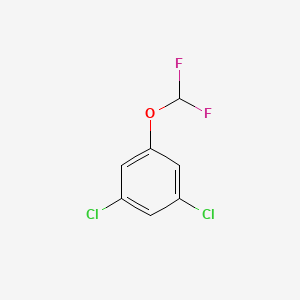
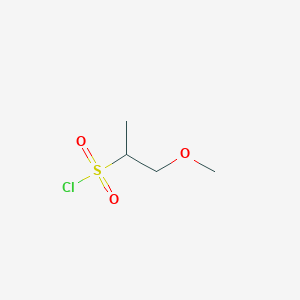

![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)